molecular formula C11H10F2O B8326960 4,7-Difluoro-6-methoxy-1-methylene-2,3-dihydro-1H-indene

4,7-Difluoro-6-methoxy-1-methylene-2,3-dihydro-1H-indene

Cat. No. B8326960
M. Wt: 196.19 g/mol
InChI Key: OLLKLGZVNIEXTR-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

A screw-cap vial was charged with H3.3 (0.962 g, 4.85 mmol), methyltriphenylphosphonium bromide (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (2.08 g, 5.83 mmol), and THF (20 mL). To the white slurry was added potassium tert-butoxide (1.0 M in THF) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (5.83 mL, 5.83 mmol) dropwise under N2. The resulting brown mixture was stirred for 30 minutes at room temperature, quenched with acetone (1 mL) and saturated aqueous NH4Cl, and diluted with EtOAc. The organic layer was washed with water and brine, dried (MgSO4), and concentrated. The residue was suspended in hexanes, filtered, and concentrated, and the initially obtained product was purified by silica gel flash chromatography (0-5% EtOAc/hexane) to afford H3.4 (0.835 g, 88% yield) as a colorless oil.
Name
Quantity
0.962 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([F:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=O.[CH3:15]C(C)([O-])C.[K+].N#N>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([F:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[CH2:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.962 g
Type
reactant
Smiles
FC1=C2CCC(C2=C(C(=C1)OC)F)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with acetone (1 mL) and saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the initially obtained product was purified by silica gel flash chromatography (0-5% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2CCC(C2=C(C(=C1)OC)F)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.835 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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